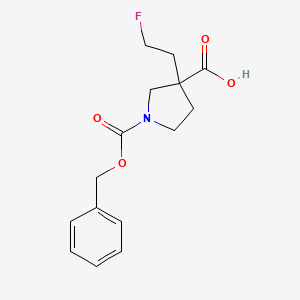
1-Benzyloxycarbonyl-3-(2-fluoroethyl)pyrrolidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyloxycarbonyl-3-(2-fluoroethyl)pyrrolidine-3-carboxylic acid is a synthetic organic compound with the molecular formula C15H18FNO4 and a molecular weight of 295.31 g/mol . This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and is often used in medicinal chemistry due to its versatile biological activity .
準備方法
The synthesis of 1-benzyloxycarbonyl-3-(2-fluoroethyl)pyrrolidine-3-carboxylic acid typically involves several steps:
Starting Materials: The synthesis begins with the preparation of the pyrrolidine ring, which can be derived from proline or other cyclic or acyclic precursors.
Functionalization: The pyrrolidine ring is then functionalized to introduce the benzyloxycarbonyl and fluoroethyl groups.
Final Steps:
Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for scale, yield, and cost-effectiveness.
化学反応の分析
1-Benzyloxycarbonyl-3-(2-fluoroethyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxylic acid to an alcohol.
Substitution: The fluoroethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-Benzyloxycarbonyl-3-(2-fluoroethyl)pyrrolidine-3-carboxylic acid has several scientific research applications:
作用機序
The mechanism of action of 1-benzyloxycarbonyl-3-(2-fluoroethyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The pyrrolidine ring can bind to various enzymes and receptors, influencing their activity. The benzyloxycarbonyl and fluoroethyl groups can enhance the compound’s binding affinity and specificity . The exact pathways involved depend on the specific biological context and target molecules.
類似化合物との比較
1-Benzyloxycarbonyl-3-(2-fluoroethyl)pyrrolidine-3-carboxylic acid can be compared with other pyrrolidine derivatives, such as:
Pyrrolidine-2-one: A simpler derivative with different biological activity.
Pyrrolidine-2,5-diones: Compounds with additional functional groups that can alter their chemical and biological properties.
Prolinol: A hydroxylated derivative with distinct stereochemistry and biological effects.
The uniqueness of this compound lies in its specific functional groups, which confer unique chemical reactivity and biological activity compared to other similar compounds.
生物活性
1-Benzyloxycarbonyl-3-(2-fluoroethyl)pyrrolidine-3-carboxylic acid is a synthetic organic compound characterized by its molecular formula C15H18FNO4 and a molecular weight of 295.31 g/mol. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, functionalized with a benzyloxycarbonyl group and a fluoroethyl substituent. The unique combination of these functional groups enhances its chemical reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and organic synthesis .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the benzyloxycarbonyl and fluoroethyl groups may enhance its binding affinity and specificity, suggesting potential therapeutic applications. Research indicates that derivatives of this compound can inhibit specific enzymes and bind to various receptors, which could lead to applications in treating diseases where pyrrolidine derivatives show efficacy .
Anticancer Potential
Recent studies have highlighted the anticancer potential of compounds related to pyrrolidine derivatives. For instance, certain analogs have shown improved cytotoxicity and apoptosis induction in tumor cell models compared to standard treatments like bleomycin. This suggests that structural modifications, such as those present in this compound, could enhance biological activity against cancer cells .
Comparative Analysis with Similar Compounds
A comparative analysis of this compound with other pyrrolidine derivatives reveals its unique features:
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| Pyrrolidine | C4H9N | Simpler structure without additional functional groups. |
| Pyrrolidine-2-one | C4H7NO | Lacks the benzyloxycarbonyl group; different biological activity. |
| Pyrrolidine-2,5-diones | C5H7N | Contains additional functional groups that alter properties. |
| Prolinol | C5H9NO | Hydroxylated derivative with distinct stereochemistry. |
The unique combination of functional groups in this compound confers distinct chemical reactivity and biological activity compared to these similar compounds .
Study on Antibacterial Activity
In a related study focusing on antibacterial properties, compounds derived from similar structures demonstrated significant in vitro antibacterial activity. The findings indicated that structural modifications could lead to enhanced potency against bacterial strains, supporting the hypothesis that the conformation and substituents on the pyrrolidine ring are critical for biological efficacy .
Research on Enzyme Inhibition
Another study explored the enzyme inhibition properties of pyrrolidine derivatives, emphasizing the importance of nitrogen atoms in the cyclic structure for optimal binding to target enzymes. The presence of specific functional groups significantly influenced the inhibitory activity against various enzymes associated with disease processes .
特性
分子式 |
C15H18FNO4 |
|---|---|
分子量 |
295.31 g/mol |
IUPAC名 |
3-(2-fluoroethyl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C15H18FNO4/c16-8-6-15(13(18)19)7-9-17(11-15)14(20)21-10-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,18,19) |
InChIキー |
OOYUFXZKGSXSBJ-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC1(CCF)C(=O)O)C(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















